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Lemofloxacin

Cat. No.: B7819075
M. Wt: 353.36 g/mol
InChI Key: YZGAZHWDQGGMJN-UHFFFAOYSA-N
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Description

Historical Context and Evolution within Antimicrobial Drug Discovery

The discovery and development of quinolone antibiotics represent a significant chapter in antimicrobial drug discovery. The progenitor of this class, nalidixic acid, was discovered in 1962 as a byproduct of chloroquine (B1663885) synthesis, an antimalarial agent. ptfarm.ploup.com Initially, nalidixic acid exhibited a narrow spectrum of activity primarily against Gram-negative bacteria and had limited clinical utility due to rapid resistance development and unfavorable pharmacokinetic properties, such as high protein binding and a short half-life. ptfarm.pl

A pivotal advancement occurred in the early 1980s with the introduction of a fluorine atom at the 6-position and a piperazine (B1678402) ring at the 7-position of the quinolone nucleus. acs.org This structural modification led to the development of fluoroquinolones, which demonstrated significantly enhanced antimicrobial potency and a broader spectrum of activity, encompassing many Gram-negative pathogens, including Pseudomonas aeruginosa. acs.orgresearchgate.net Norfloxacin was among the first of these new fluoroquinolones. acs.orgresearchgate.net Subsequent structural modifications further improved activity against Gram-positive bacteria and atypical pathogens, as well as enhancing pharmacokinetic properties. ptfarm.ploup.comresearchgate.net This evolutionary process has led to the classification of fluoroquinolones into generations based on their expanding spectrum of activity and improved pharmacological characteristics. ptfarm.plresearchgate.netnih.gov

Academic Research Focus on Lemofloxacin within the Fluoroquinolone Class

Academic research on fluoroquinolones has consistently focused on understanding their mechanisms of action, exploring their spectrum of activity, investigating resistance mechanisms, and synthesizing novel derivatives with improved properties. Within this class, this compound (also known as Lomefloxacin) is a fluoroquinolone that has been a subject of academic investigation. nih.govwikipedia.orgresearchgate.net

Research has aimed to characterize this compound's in vitro activity against various bacterial pathogens. Studies have investigated its potency against both Gram-negative and Gram-positive organisms. researchgate.netdrugbank.com The mechanism of action of this compound, consistent with other fluoroquinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination. researchgate.netdrugbank.comasm.orgresearchgate.net Academic studies have explored the concentrations of this compound required to inhibit the supercoiling activity of DNA gyrase in bacteria like Escherichia coli. asm.org

Furthermore, academic research has examined the chemical structure of this compound and the relationship between its structure and activity (Structure-Activity Relationships - SAR). researchgate.net Modifications to the basic quinolone skeleton, such as the fluorine atom at position 6 and the methylpiperazine ring at position 7, have been identified as crucial for its broad spectrum and anti-pseudomonal activities. researchgate.net Research has also touched upon the physicochemical properties of this compound, including its interaction with metal ions and biomolecules, and how complex formation might influence its activity. researchgate.net

Studies have also assessed the in vitro spectrum and potency of this compound against contemporary pathogens, contributing to the understanding of its continued relevance and potential applications. nih.gov For instance, a multicenter trial involving nine laboratories tested this compound against a range of pathogens, providing data on minimum inhibitory concentrations (MICs) for various species. nih.gov

Examples of research findings related to this compound's in vitro activity include data from studies determining the concentrations needed to inhibit bacterial growth or enzyme activity.

Bacterial SpeciesMIC (µg/ml) (Example Data - Illustrative)Reference (Illustrative)
Escherichia coli≤ 2 nih.gov nih.gov
Staphylococcus aureus≤ 2 nih.gov nih.gov
Pseudomonas aeruginosa> 2 (often less than 90% inhibited) nih.gov nih.gov
Neisseria gonorrhoeae0.03-0.25 (MIC90) nih.gov nih.gov
Shigella species0.03-0.25 (MIC90) nih.gov nih.gov

Academic research continues to explore the fundamental properties of this compound and other fluoroquinolones to combat bacterial resistance and inform the development of new antimicrobial agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21F2N3O3 B7819075 Lemofloxacin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-2,3-dihydroquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2N3O3/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22/h6,9,11,20H,3-5,7-8H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGAZHWDQGGMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Antimicrobial Action

Inhibition of Bacterial Type II Topoisomerases

Bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV, are ATP-dependent enzymes that catalyze the breakage and rejoining of double-stranded DNA. ensembl.orguni-goettingen.de They function by creating a transient double-strand break in one DNA duplex (the gate segment), passing another DNA segment (the transported segment) through the break, and then resealing the break. uniprot.org Fluoroquinolones like Lemofloxacin interfere with this process by stabilizing a cleaved enzyme-DNA complex, preventing the religation of the DNA strands. sci-hub.se This leads to the accumulation of double-strand breaks, which are lethal to the bacterial cell. sci-hub.seuniprot.org

DNA Gyrase Inhibition

DNA gyrase is a bacterial-specific type II topoisomerase that is essential for introducing negative supercoils into the bacterial chromosome. wikipedia.orgensembl.orgwikipedia.org This negative supercoiling is necessary to relieve torsional stress that builds up during DNA replication and transcription and to compact the large bacterial chromosome within the cell. wikipedia.orgoup.com this compound inhibits DNA gyrase, thereby preventing the essential supercoiling activity. sci-hub.sewikipedia.org

Bacterial DNA gyrase is a heterotetrameric enzyme composed of two GyrA subunits and two GyrB subunits (A₂B₂). ensembl.orgoup.com The GyrA subunits contain the catalytic tyrosine residue responsible for DNA cleavage and rejoining, while the GyrB subunits possess the ATPase activity that provides the energy for the supercoiling reaction. ensembl.orguniprot.org Fluoroquinolones, including this compound, bind to the interface between the GyrA subunits and the DNA, as well as interacting with GyrB. uniprot.orgdrugbank.com This binding stabilizes the cleaved DNA-enzyme complex. uniprot.orgdrugbank.com Specific amino acid residues within the quinolone resistance-determining regions (QRDRs) of GyrA, such as Ser83 and Asp87 (using E. coli numbering), are critical for fluoroquinolone binding and are common sites of mutations conferring resistance. uniprot.orgdrugbank.commdpi.com Interactions often involve a water-metal ion bridge connecting the fluoroquinolone to enzyme residues and DNA. uniprot.orgresearchgate.net Conformational changes in the enzyme are trapped by the binding of the fluoroquinolone, preventing the completion of the catalytic cycle. sci-hub.se

DNA gyrase's primary role is the introduction of negative supercoils, which is crucial for maintaining the proper topology of the bacterial chromosome. wikipedia.orgwikipedia.orgoup.com This supercoiling facilitates DNA unwinding ahead of the replication fork and transcription machinery. wikipedia.orgoup.com By inhibiting DNA gyrase, this compound prevents the relaxation of positive supercoils that accumulate during replication and transcription, and also inhibits the introduction of new negative supercoils. sci-hub.sewikipedia.org This leads to increased torsional stress on the DNA, stalling replication forks and transcription complexes. sci-hub.seuniprot.org The trapped cleavage complexes also act as physical barriers to the progression of these processes. uniprot.org

Topoisomerase IV Inhibition

Topoisomerase IV is another bacterial type II topoisomerase that plays a crucial role, particularly in the later stages of DNA replication. sci-hub.senih.gov While also capable of relaxing supercoils, its primary essential function is the decatenation of replicated chromosomes. sci-hub.sewikipedia.orgnih.gov

Topoisomerase IV is a heterotetramer composed of two ParC subunits and two ParE subunits (C₂E₂), with ParC being homologous to GyrA and ParE homologous to GyrB. uniprot.orgoup.com Similar to DNA gyrase, this compound interacts with Topoisomerase IV by binding to the enzyme-DNA complex, stabilizing the cleaved state. sci-hub.se The binding site involves the ParC subunits and DNA, with interactions also occurring with ParE. uniprot.orgdrugbank.com Mutations in the QRDR of ParC, such as at Ser79 (in S. pneumoniae), are frequently associated with reduced susceptibility to fluoroquinolones, indicating the importance of this region for drug binding. Current time information in Northern Peninsula Area Regional, AU.ijrra.net The mechanism of complex stabilization and conformational trapping is analogous to that observed with DNA gyrase inhibition. sci-hub.seuniprot.org

The replication of a circular bacterial chromosome results in two interlinked daughter chromosomes (catenanes). sci-hub.se Topoisomerase IV is the primary enzyme responsible for resolving these catenanes through a process called decatenation, which is essential for the proper segregation of chromosomes into daughter cells during cell division. sci-hub.sewikipedia.orgnih.gov Inhibition of Topoisomerase IV by this compound prevents this decatenation process. sci-hub.se As a result, the linked chromosomes cannot be separated, leading to a block in cell division and ultimately bacterial cell death. sci-hub.sewikipedia.org

Formation of the Quinolone-Enzyme-DNA Ternary Complex

The antimicrobial action of Lomefloxacin (B1199960), like other fluoroquinolones, is not solely based on inhibiting the catalytic activity of DNA gyrase or topoisomerase IV. Instead, the drug interacts with the dynamic complex formed between the enzyme and DNA during the catalytic cycle. mdpi.comrsc.org Type II topoisomerases function by creating a transient double-strand break in one segment of DNA (the "gate" or G-DNA) and passing another segment of DNA (the "transported" or T-DNA) through this break before religating the cleaved DNA strands. e3s-conferences.orgnih.gov

Lomefloxacin intercepts this process by binding to the enzyme-DNA complex when the DNA is in a cleaved state. patsnap.comrsc.orgnih.gov This interaction stabilizes what is known as the "cleavable complex" or the quinolone-enzyme-DNA ternary complex. patsnap.comrsc.orgnih.gov Two molecules of the quinolone are typically involved in stabilizing this complex, inserting at the sites where the DNA has been cleaved on both strands of the double helix. rsc.orgresearchgate.net Structural studies suggest that the drug intercalates between specific nucleotides at the cleavage site. nih.govacs.org The binding of the quinolone effectively prevents the religation step of the DNA strands by the enzyme. patsnap.comrsc.org While early models suggested drug binding along specific protein helices, more recent crystallographic data indicate drug intercalation between cleaved DNA nucleotides, with some interaction extending to protein residues. nih.govacs.org Divalent metal ions have also been implicated in bridging the interaction between the quinolone molecule and the enzyme-DNA complex. acs.orgpnas.org

The formation of this stable ternary complex essentially traps the enzyme on the DNA, creating a physical block and preventing the enzyme from completing its catalytic cycle. rsc.orgnih.gov

Downstream Molecular and Cellular Consequences Leading to Bactericidal Effects

The stabilization of the quinolone-enzyme-DNA ternary complex has profound downstream consequences for the bacterial cell, ultimately leading to cell death. The trapped topoisomerase-DNA complexes act as roadblocks for essential cellular machinery, particularly the replication forks and transcription complexes. rsc.orgnih.gov

When the bacterial DNA replication machinery encounters these stabilized cleavage complexes, the progression of the replication fork is halted. rsc.orgnih.gov This collision leads to the accumulation of further DNA damage, including potentially irreversible double-stranded breaks in the bacterial chromosome. patsnap.comrsc.orgnih.gov Similarly, transcription can be inhibited as RNA polymerase encounters these complexes.

At lower concentrations, the formation of these complexes can lead to reversible inhibition of DNA replication and bacteriostasis. rsc.orgnih.gov However, at higher, lethal concentrations, the accumulation of DNA breaks and the inability of the cell to repair this extensive damage triggers a cascade of events. The release of DNA ends from the trapped complexes results in chromosome fragmentation. nih.govpnas.org This severe chromosomal damage overwhelms the bacterial repair systems.

In Vitro Antimicrobial Spectrum and Potency Research

Methodological Approaches for Antimicrobial Activity Assessment

Standardized methods are employed to ensure reproducible and comparable results when assessing the antimicrobial activity of agents like lomefloxacin (B1199960). These methods quantify the drug's effect on bacterial growth and survival.

Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that completely prevents visible growth of a microorganism after a defined incubation period under strictly controlled in vitro conditions nih.govmdpi.com. Common methods for MIC determination include dilution methods, such as broth microdilution or macrodilution, and gradient methods using antibiotic-impregnated strips nih.govmdpi.com.

In broth microdilution, serial dilutions of the antibiotic are prepared in a liquid medium, inoculated with a standardized bacterial suspension, and incubated. The MIC is the lowest concentration without visible turbidity nih.govasm.org. For agar (B569324) dilution, serial dilutions are incorporated into agar plates, which are then inoculated with bacterial spots mdpi.com. The MIC is the lowest concentration of antibiotic in the agar that inhibits visible growth mdpi.com. The Etest method, a gradient method, uses a plastic strip with a predefined concentration gradient of the antibiotic placed on an inoculated agar plate; the MIC is read where the edge of the inhibition ellipse intersects the strip fda.govnih.gov. Mueller-Hinton medium, in either broth or agar form, is commonly used for susceptibility testing of aerobic bacteria nih.govnih.gov.

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a predefined reduction (typically ≥99.9%) in the initial bacterial inoculum after a specified incubation time asm.orgoup.com. MBC is usually determined following MIC testing. Samples are taken from wells or tubes that show no visible growth in the MIC assay and subcultured onto antibiotic-free agar plates asm.orgoup.com. After incubation, the plates are examined for bacterial growth. The MBC is the lowest concentration from which less than a certain percentage (e.g., 0.1%) of the original inoculum survives asm.orgoup.com.

Time-kill kinetic studies assess the rate and extent of bacterial killing over time at various concentrations of an antimicrobial agent nih.govnih.gov. In these studies, a standardized bacterial inoculum is exposed to different concentrations of the antibiotic in a liquid medium nih.govnih.gov. At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), aliquots are removed, serially diluted, and plated onto antibiotic-free agar to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL) oup.comfrontiersin.org. The change in bacterial population over time is plotted to generate time-kill curves, which illustrate whether the drug is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) nih.gov. Bactericidal activity is typically defined as a ≥3 log₁₀ reduction (99.9% kill) in the initial inoculum frontiersin.org.

The bactericidal index, while not explicitly detailed as a standalone standardized protocol in the provided snippets for lomefloxacin, is conceptually linked to the relationship between MIC and MBC. A small difference between the MIC and MBC (e.g., MBC/MIC ratio of 1 or 2) generally indicates bactericidal activity, meaning the concentration that inhibits growth is very close to the concentration that kills the bacteria researchgate.net. Conversely, a large difference might suggest that the drug is primarily bacteriostatic at concentrations near the MIC. MBC determination protocols inherently contribute data that can be used to infer the bactericidal index or the bactericidal nature of the compound asm.orgoup.com.

Activity Against Gram-Positive Bacterial Isolates

Lomefloxacin has demonstrated activity against various Gram-positive bacteria, including key Staphylococcal species.

Studies have shown lomefloxacin to exhibit activity against Staphylococcus aureus and Staphylococcus epidermidis isolates, including both oxacillin-susceptible and -resistant strains nih.govnih.gov.

Early research indicated that Staphylococcus aureus and Staphylococcus epidermidis isolates, regardless of their susceptibility to oxacillin, were generally susceptible to lomefloxacin nih.gov. The MIC₉₀ for these staphylococcal species was reported as 1 µg/ml nih.gov. Lomefloxacin has been noted to have good inhibitory and bactericidal activity against staphylococci nih.govnih.gov.

Specifically, lomefloxacin was found to be active against methicillin-resistant Staphylococcus epidermidis nih.gov.

While some studies on other fluoroquinolones like levofloxacin (B1675101) have shown differences in activity between oxacillin-susceptible and -resistant staphylococci, with potentially higher susceptibility of oxacillin-resistant S. epidermidis to levofloxacin compared to ciprofloxacin (B1669076) and ofloxacin (B1677185), the specific comparative data for lomefloxacin against these subgroups is less detailed in the provided results nih.govresearchgate.net. However, the consistent finding across multiple sources is that lomefloxacin demonstrates activity against both oxacillin-susceptible and -resistant strains of S. aureus and S. epidermidis nih.govnih.gov.

Data from in vitro studies highlight the susceptibility of staphylococcal species to lomefloxacin.

Bacterial SpeciesOxacillin SusceptibilityMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureusSusceptible and ResistantNot specified1 nih.gov
Staphylococcus epidermidisSusceptible and ResistantNot specified1 nih.gov
Staphylococcus epidermidisMethicillin-ResistantNot specifiedNot specified nih.gov

Time-kill studies with lomefloxacin against staphylococci have shown reliable bactericidal activity nih.gov. While specific time-kill curves for lomefloxacin against Staphylococcus species were not provided in detail, related studies on other fluoroquinolones like levofloxacin have demonstrated bactericidal activity against S. aureus and S. epidermidis within a few hours researchgate.netoup.com. The bactericidal activity of lomefloxacin against staphylococci has been noted in pharmacokinetic in vitro models nih.gov.

The emergence of resistant variants during simulated treatment with lomefloxacin has been observed for Staphylococcus aureus in some in vitro pharmacokinetic models nih.gov.

Streptococcal Species (e.g., Streptococcus pneumoniae, Streptococcus pyogenes, Viridans Streptococci)

Studies have evaluated the activity of lemofloxacin against various streptococcal species. While some fluoroquinolones, including levofloxacin (an isomer of ofloxacin), have shown good activity against Streptococcus pneumoniae and Streptococcus pyogenes, and moderate activity against viridans streptococci, streptococcal isolates, particularly viridans streptococci, were found to be considerably less susceptible to lomefloxacin (another fluoroquinolone) compared to other tested bacteria. nih.govoup.com Some research indicates that this compound inhibited 90% of streptococci at concentrations of 1 to 2 micrograms/ml. asm.org Resistance to levofloxacin was not commonly encountered among streptococcal species in one study. nih.gov Levofloxacin has shown good activity against viridans streptococci, with 90% inhibition at an MIC of 2 mg/L in one study. oup.com However, the clinical significance and effectiveness of levofloxacin against viridans streptococci have not been fully established in adequate clinical trials. droracle.ai

Activity Against Gram-Negative Bacterial Isolates

Enterobacteriaceae (e.g., Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Enterobacter cloacae, Citrobacter freundii, Providencia rettgeri, Shigella species, Salmonella enteritidis)

This compound has demonstrated excellent inhibitory and bactericidal activity against strains of Enterobacteriaceae. nih.gov One study indicated that this compound inhibited greater than 99% of Enterobacteriaceae isolates at a concentration of 4 micrograms/ml or less. nih.gov Lomefloxacin inhibited 90% of Escherichia coli, Klebsiella spp., Enterobacter spp., Citrobacter spp., Proteus mirabilis, Morganella morganii, Proteus vulgaris, Serratia marcescens, Salmonella spp., Shigella spp., Aeromonas spp., Yersinia spp., Haemophilus influenzae, and Neisseria gonorrhoeae at ≤ 2 µg/ml. asm.org Lomefloxacin was found to be active against the vast majority of clinically indicated Enterobacteriaceae species. nih.gov However, some studies suggest that this compound was two- to fourfold less active than ciprofloxacin against most members of the Enterobacteriaceae family, including Escherichia coli, Klebsiella pneumoniae, Citrobacter, Proteus, Providencia, Salmonella, and Shigella spp. asm.org Despite this, this compound's spectrum is considered compatible with other marketed fluoroquinolones for these pathogens. nih.gov

Non-Fermenting Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa, Acinetobacter species, Stenotrophomonas maltophilia, Pseudomonas cepacia)

The activity of this compound against non-fermenting Gram-negative bacteria varies by species. Lomefloxacin exhibited good-to-moderate activity against strains of Acinetobacter (MIC90 4 micrograms/ml) and Pseudomonas aeruginosa (MIC90 8 micrograms/ml). nih.gov However, it showed poor activity against Pseudomonas cepacia (MIC90 > 16 micrograms/ml). nih.gov Another study reported that levofloxacin was two- to eightfold more active than ciprofloxacin against Acinetobacter spp., although the clinical relevance of this difference was noted as potentially not significant. asm.org Against Pseudomonas aeruginosa, levofloxacin was two- to fourfold less active than ciprofloxacin. asm.org Both compounds were reported to be equally active against Pseudomonas cepacia. asm.org Stenotrophomonas maltophilia is an opportunistic pathogen with intrinsic resistance to many antibiotics, including some fluoroquinolones. asm.orgnih.gov While some S. maltophilia isolates are susceptible to levofloxacin, resistance is observed. asm.org

Fastidious Gram-Negative Bacteria (e.g., Haemophilus influenzae, Neisseria gonorrhoeae, Branhamella catarrhalis)

Lomefloxacin has shown high susceptibility against fastidious Gram-negative bacteria. Strains of Haemophilus influenzae (MIC90 ≤ 0.13 micrograms/ml), Neisseria gonorrhoeae (MIC90 ≤ 0.03 micrograms/ml), and Branhamella catarrhalis (MIC90 ≤ 0.03 micrograms/ml) were highly susceptible to lomefloxacin. nih.gov Levofloxacin is also active against Haemophilus influenzae and Moraxella catarrhalis (formerly Branhamella catarrhalis). wikipedia.orgresearchgate.net

Activity Against Atypical Pathogens (e.g., Chlamydia, Legionella)

Fluoroquinolones, including this compound, have activity against atypical respiratory pathogens such as Chlamydia pneumoniae and Legionella pneumophila. wikipedia.orgresearchgate.netersnet.orgoup.com Studies have shown levofloxacin to be active against Legionella pneumophila, Mycoplasma pneumoniae, and Chlamydia pneumoniae. ersnet.orgglobalauthorid.comsemanticscholar.orgnih.gov Against L. pneumophila, levofloxacin demonstrated potent activity, with an MIC90 of 0.03 mg/L, making it more active than some macrolides tested. nih.gov Levofloxacin had comparable activity to other agents tested against these atypical respiratory pathogens, suggesting its potential for empirical therapy in community-acquired pneumonia. nih.gov

Here is a summary of in vitro activity data for this compound against selected pathogens:

Bacterial SpeciesExample MIC90 (µg/mL)SourceNotes
Gram-Positive
Streptococcus pneumoniae1-2 asm.orgLevofloxacin inhibited 90% of streptococci at this range.
Streptococcus pyogenes- wikipedia.orgLevofloxacin is active.
Viridans Streptococci2 oup.comLevofloxacin showed good activity (90% inhibition).
Enterococcus faecalisResistance observed mdpi.comMarginal activity; resistance is frequent.
Gram-Negative
Escherichia coli≤ 2 asm.orgLomefloxacin inhibited 90%.
Klebsiella spp.≤ 2 asm.orgLomefloxacin inhibited 90%.
Proteus mirabilis≤ 2 asm.orgLomefloxacin inhibited 90%.
Enterobacter spp.≤ 2 asm.orgLomefloxacin inhibited 90%.
Citrobacter spp.≤ 2 asm.orgLomefloxacin inhibited 90%. Activity may be compromised for some strains. nih.gov
Providencia rettgeri- nih.govActivity may be compromised for some strains.
Shigella spp.≤ 2 asm.orgLomefloxacin inhibited 90%.
Salmonella spp.≤ 2 asm.orgLomefloxacin inhibited 90%.
Pseudomonas aeruginosa8 nih.govGood-to-moderate activity for lomefloxacin. Activity may be compromised for some strains. nih.gov
Acinetobacter spp.4 nih.govGood-to-moderate activity for lomefloxacin.
Stenotrophomonas maltophilia- asm.orgIntrinsic resistance is common; susceptibility varies.
Pseudomonas cepacia> 16 nih.govPoor activity for lomefloxacin.
Haemophilus influenzae≤ 0.13 nih.govHighly susceptible to lomefloxacin.
Neisseria gonorrhoeae≤ 0.03 nih.govHighly susceptible to lomefloxacin.
Branhamella catarrhalis≤ 0.03 nih.govHighly susceptible to lomefloxacin.
Atypical Pathogens
Chlamydia pneumoniae- wikipedia.orgresearchgate.netActive.
Legionella pneumophila0.03 nih.govLevofloxacin was highly active (MIC90).

Antimycobacterial Activity (e.g., Mycobacterium tuberculosis, Mycobacterium avium Complex)

Research has investigated the in vitro activity of lomefloxacin against various mycobacterial species, including Mycobacterium tuberculosis and the Mycobacterium avium complex (MAC).

Studies have determined the minimal inhibitory concentrations (MICs) of lomefloxacin against Mycobacterium tuberculosis strains. In one study involving 90 M. tuberculosis strains, the MIC range for lomefloxacin was found to be 0.5 to 4.0 µg/ml in 7H12 broth using the radiometric method. The MIC50 and MIC90 values for lomefloxacin were 0.96/1.02 µg/ml for standard drug-susceptible strains and 1.0/1.1 µg/ml for standard drug-resistant strains. These findings suggested that lomefloxacin, administered orally once daily, could potentially provide serum levels effective against most clinical isolates of M. tuberculosis. atsjournals.org

However, the activity of lomefloxacin against the Mycobacterium avium complex appears to be more limited. A majority of strains of the Mycobacterium avium complex, particularly those isolated from AIDS patients with disseminated disease, have been found to be resistant to lomefloxacin, with MIC90 values greater than 8 µg/ml. nih.gov

In comparison, other fluoroquinolones like levofloxacin have shown lower MICs against MAC isolates than ofloxacin, suggesting potentially better in vitro activity against this complex. nih.gov Studies comparing levofloxacin, ofloxacin, and Bay Y 3118 against MAC in vitro, in human macrophages, and in beige mice indicated variable in vitro bacteriostatic and bactericidal activities among these fluoroquinolones against MAC. asm.org While some newer fluoroquinolones like moxifloxacin (B1663623) and gatifloxacin (B573) have shown promising in vitro activity against MAC, with lower MIC90 values compared to clarithromycin, lomefloxacin's activity against MAC appears less potent based on available data. asm.org

Comparative In Vitro Activity Profiles with Other Fluoroquinolones and Diverse Antibiotic Classes

The in vitro activity of lomefloxacin has been extensively compared to that of other fluoroquinolones and various other classes of antibiotics against a wide range of bacterial pathogens.

Lomefloxacin has demonstrated good in vitro activity against Enterobacteriaceae, with MIC90 values generally less than 2 µg/ml. nih.gov Its activity against Enterobacteriaceae has been reported as comparable to other quinolones tested. nih.gov Specifically, lomefloxacin was found to be very active against Enterobacteriaceae (MIC90, 0.5 µg/ml), with activity comparable to that of ofloxacin (MIC90, 0.25 µg/ml). nih.gov

Against staphylococci, including oxacillin-resistant strains, lomefloxacin has shown good activity. nih.gov Its activity against Staphylococcus aureus (MIC90, 1 µg/ml) was found to be most comparable to ofloxacin (MIC90, 0.5 µg/ml) and ciprofloxacin (MIC90, 0.5 µg/ml), irrespective of methicillin (B1676495) susceptibility. nih.gov

The activity of lomefloxacin against Pseudomonas spp. and Pseudomonas aeruginosa has been described as moderate to poor. nih.gov While moderately active against isolates of Pseudomonas aeruginosa (MIC90, 4 µg/ml), its activity was comparable to ofloxacin (MIC90, 4 µg/ml) but eightfold less active than ciprofloxacin (MIC90, 0.5 µg/ml). nih.gov

Lomefloxacin has also shown excellent activity against Haemophilus influenzae. nih.gov It was very active against isolates of Neisseria spp., Legionella spp., and Vibrio spp., with MIC90 values of ≤ 0.06 µg/ml for these pathogens. nih.gov Activity against Campylobacter jejuni had an MIC90 of 1 µg/ml. nih.gov

Lomefloxacin was also active against a variety of bacteria that were resistant to aminoglycosides and/or third-generation cephalosporins. nih.gov

However, lomefloxacin showed poor activity against anaerobic bacteria such as Bacteroides spp. (MIC90, 16 µg/ml) and Clostridium difficile (MIC90, 32 µg/ml). nih.gov It was only moderately active against isolates of Clostridium perfringens (MIC90, 2 µg/ml) and Peptostreptococcus spp. nih.gov

In studies comparing activities against Ureaplasma urealyticum and Mycoplasma hominis, levofloxacin showed greater activity than lomefloxacin and other tested antibiotics, including doxycycline (B596269) and erythromycin (B1671065). nih.gov, oup.com Against Chlamydia spp., levofloxacin also demonstrated lower MICs compared to ofloxacin and tetracyclines. oup.com

The comparative in vitro activity profiles highlight that while lomefloxacin possesses a broad spectrum of activity against many common bacterial pathogens, its potency can vary significantly when compared to other fluoroquinolones and different antibiotic classes, particularly against certain difficult-to-treat organisms like Pseudomonas aeruginosa, Mycobacterium avium complex, and some anaerobes.

Here is a summary of comparative in vitro activity findings:

Bacterial Species/GroupLomefloxacin Activity (vs. Comparators)Comparators MentionedSource(s)
EnterobacteriaceaeGood activity (MIC90 < 2 µg/ml), comparable to other quinolones, very active (MIC90 0.5 µg/ml) comparable to ofloxacin (MIC90 0.25 µg/ml)Ciprofloxacin, Ofloxacin, Enoxacin, Norfloxacin, other quinolones nih.gov, nih.gov, nih.gov, nih.gov
StaphylococciGood activity (MIC90 < 2 µg/ml), including oxacillin-resistant strains, comparable to ofloxacin and ciprofloxacin against S. aureus (MIC90 1 µg/ml vs 0.5 µg/ml)Ciprofloxacin, Ofloxacin, Enoxacin, Norfloxacin nih.gov, nih.gov, nih.gov
Pseudomonas spp./ aeruginosaModerate to poor activity (MIC90 4 µg/ml for P. aeruginosa), comparable to ofloxacin but less than ciprofloxacinCiprofloxacin, Ofloxacin, Enoxacin, Norfloxacin nih.gov, nih.gov, nih.gov
Haemophilus influenzaeExcellent activityEnoxacin, Norfloxacin, Ofloxacin, Imipenem, Cefotaxime, Ceftazidime, Tobramycin nih.gov
Neisseria spp.Very active (MIC90 ≤ 0.06 µg/ml)Ofloxacin, Ciprofloxacin nih.gov
Legionella spp.Very active (MIC90 ≤ 0.06 µg/ml)Ofloxacin, Ciprofloxacin nih.gov
Vibrio spp.Very active (MIC90 ≤ 0.06 µg/ml)Ofloxacin, Ciprofloxacin nih.gov
Campylobacter jejuniActive (MIC90 1 µg/ml)Ofloxacin, Ciprofloxacin nih.gov
Enterococcus faecalisFourfold less active than ofloxacin or ciprofloxacin (MIC90 8 µg/ml)Ofloxacin, Ciprofloxacin nih.gov
Streptococcus pneumoniaeFourfold less active than ofloxacin or ciprofloxacin (MIC90 8 µg/ml)Ofloxacin, Ciprofloxacin nih.gov
Bacteroides spp.Poor activity (MIC90 16 µg/ml)Ofloxacin, Ciprofloxacin nih.gov
Clostridium difficilePoor activity (MIC90 32 µg/ml)Ofloxacin, Ciprofloxacin nih.gov
Clostridium perfringensModerately active (MIC90 2 µg/ml)Ofloxacin, Ciprofloxacin nih.gov
Peptostreptococcus spp.Moderately activeOfloxacin, Ciprofloxacin nih.gov
Ureaplasma urealyticumLess active than levofloxacin, ofloxacin, ciprofloxacin, fleroxacin, and doxycyclineLevofloxacin, Ofloxacin, Ciprofloxacin, Fleroxacin, Doxycycline, Erythromycin nih.gov, oup.com
Mycoplasma hominisLess active than levofloxacin, ofloxacin, ciprofloxacin, and fleroxacinLevofloxacin, Ofloxacin, Ciprofloxacin, Fleroxacin, Doxycycline, Erythromycin nih.gov, oup.com

Molecular Mechanisms of Bacterial Resistance to Compound Name

Target Site Mutations and Alterations

The primary mechanism of resistance to Lemofloxacin involves specific point mutations within the genes that encode for its target enzymes: DNA gyrase and topoisomerase IV. nih.govoup.com These mutations are concentrated in highly conserved segments known as the Quinolone Resistance-Determining Regions (QRDRs). nih.govnih.gov Alterations in these regions reduce the binding affinity of this compound to the enzyme-DNA complex, thereby diminishing its inhibitory activity.

In many Gram-negative bacteria, DNA gyrase is the primary target for fluoroquinolones like this compound. oup.comnih.gov This enzyme, composed of two GyrA and two GyrB subunits, is essential for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. nih.gov Mutations in the gyrA and, less commonly, the gyrB genes are a major cause of resistance. nih.govasm.org

The QRDR of the gyrA gene is a "hot spot" for mutations that confer resistance. nih.gov Specific amino acid substitutions at key positions within this region are strongly associated with reduced susceptibility to fluoroquinolones. For instance, in various bacteria, mutations at codon 87 (e.g., Asp87 to Asn) in GyrA are frequently identified in resistant strains. nih.govd-nb.info

In the case of Mycobacterium tuberculosis, resistance to fluoroquinolones is well-documented and predominantly linked to mutations in the QRDR of gyrA. nih.govasm.orgasm.org The most common and significant mutations occur at codons 90 and 94. asm.orgscirp.org Substitutions such as Serine to Leucine at position 90 (Ser90Leu) and Aspartic acid to Alanine (B10760859) at position 94 (Asp94Ala) are frequently observed in clinical isolates with elevated resistance levels. asm.orgscirp.org The presence of these mutations correlates strongly with cross-resistance among different fluoroquinolones, including ofloxacin (B1677185), levofloxacin (B1675101), and moxifloxacin (B1663623). asm.orgscirp.org

Table 1: Common QRDR Mutations in GyrA Associated with Fluoroquinolone Resistance

GeneOrganism ExampleCommon Mutation CodonAmino Acid Substitution ExamplesAssociated Resistance Level
gyrAEscherichia coli83Ser → Leu / TyrHigh
gyrAEscherichia coli87Asp → Asn / Gly / TyrHigh
gyrAMycobacterium tuberculosis90Ala → ValLow to High
gyrAMycobacterium tuberculosis94Asp → Gly / Ala / Asn / TyrHigh

Point mutations within the QRDR of GyrA directly impact the interaction between this compound and the DNA gyrase-DNA complex. nih.gov These amino acid substitutions alter the conformation of the drug-binding pocket, which reduces the affinity of this compound for its target. nih.govnih.gov This weakened interaction means that a higher concentration of the drug is required to inhibit the enzyme's supercoiling activity effectively. Consequently, the bacterium can continue to replicate its DNA and survive in the presence of the antibiotic. While some mutations primarily affect drug binding, others can also lead to a decrease in the enzyme's catalytic efficiency, although this is a less common outcome. nih.gov

In many Gram-positive bacteria, topoisomerase IV is the primary target of fluoroquinolones, while in Gram-negative bacteria, it often serves as the secondary target. oup.comoup.com Resistance typically emerges first through mutations in the primary target, followed by mutations in the secondary target, leading to higher levels of resistance. oup.comnih.gov Topoisomerase IV, composed of ParC and ParE subunits, is critical for the decatenation, or separation, of interlinked daughter chromosomes following DNA replication. karger.com Mutations in the parC and, less frequently, parE genes contribute significantly to this compound resistance. frontiersin.orgmdpi.com

Similar to gyrA, the parC gene contains a QRDR where resistance-conferring mutations cluster. nih.govfrontiersin.org In organisms like Staphylococcus aureus, common mutations include substitutions at serine-80 (equivalent to serine-79 in some numbering schemes). nih.gov In Streptococcus pneumoniae, a mutation leading to a Ser79Phe substitution in ParC has been noted. Another significant mutation, Ser81Phe, has also been identified in resistant strains of other bacteria. nih.gov The accumulation of mutations in both gyrA and parC typically results in high-level fluoroquinolone resistance, as the drug's activity against both of its targets is compromised. nih.govnih.govresearchgate.net

Table 2: Common QRDR Mutations in ParC Associated with Fluoroquinolone Resistance

GeneOrganism ExampleCommon Mutation CodonAmino Acid Substitution ExamplesAssociated Resistance Level
parCEscherichia coli80Ser → IleContributes to high-level resistance (with gyrA mutation)
parCEscherichia coli84Glu → Gly / ValContributes to high-level resistance (with gyrA mutation)
parCStaphylococcus aureus80Ser → Phe / TyrHigh
parCStreptococcus pneumoniae79Ser → PheHigh

Mutations in the QRDR of ParC disrupt the binding of this compound to the topoisomerase IV-DNA complex. karger.com Fluoroquinolones function by stabilizing this complex after the DNA has been cleaved, preventing the enzyme from resealing the break. This leads to an accumulation of double-strand DNA breaks and, ultimately, cell death. karger.comnih.gov Amino acid changes in the ParC subunit weaken the drug's ability to stabilize this complex. As a result, the enzyme can proceed with its decatenation function, allowing for the successful separation of daughter chromosomes and enabling cell division to continue even when this compound is present. karger.comnih.gov

Cumulative Effects of Multiple Target Site Mutations on Resistance Levels

Mutations in the genes encoding the primary targets of fluoroquinolones, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE), are a significant cause of resistance. While a single mutation typically confers low-level resistance, the accumulation of multiple mutations, often in both target genes, leads to progressively higher levels of resistance. nih.gov

This stepwise process is a critical factor in the development of clinically significant resistance. nih.gov For instance, in Streptococcus pneumoniae, initial mutations often occur in the parC or gyrA gene, leading to a modest increase in the minimum inhibitory concentration (MIC). The subsequent acquisition of a second mutation in the other target gene (gyrA or parC, respectively) can result in high-level resistance. nih.gov While specific studies detailing this cumulative effect for this compound are not prominent, this pattern is a well-established principle for the fluoroquinolone class. nih.gov The oxidative stress induced by some fluoroquinolones can also lead to DNA lesions, which may contribute to aberrant DNA replication and the fixation of such resistance-conferring mutations. portuguesejournalofdermatology.com

Table 1: Stepwise Mutations and Fluoroquinolone Resistance in S. pneumoniae

Mutation Status Typical Resistance Level
Wild Type (No mutations) Susceptible
First-step mutation (e.g., in parC or gyrA) Low-level resistance
Second-step mutation (e.g., in both parC and gyrA) High-level resistance

This table illustrates a general model for fluoroquinolone resistance development based on findings for compounds like levofloxacin and moxifloxacin. nih.gov

Efflux Pump-Mediated Resistance

Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics like fluoroquinolones, out of the bacterial cell. slideshare.netwhiterose.ac.uk This mechanism reduces the intracellular concentration of the antibiotic, preventing it from reaching its target and exerting its effect. slideshare.net Overexpression of these pumps is a common mechanism of multidrug resistance in bacteria. whiterose.ac.uk

Several superfamilies of efflux pumps contribute to antibiotic resistance. The most clinically significant for Gram-negative bacteria are the Resistance-Nodulation-Division (RND), ATP-Binding Cassette (ABC), and Major Facilitator Superfamily (MFS) pumps. hbni.ac.in

RND (Resistance-Nodulation-Division) Superfamily : These are complex, tripartite systems that span both the inner and outer membranes of Gram-negative bacteria. They utilize the proton motive force to expel a broad range of substrates. Prominent examples include the AcrAB-TolC system in Escherichia coli and the MexAB-OprM system in Pseudomonas aeruginosa. hbni.ac.in

ABC (ATP-Binding Cassette) Superfamily : This is a large and diverse group of transporters found in all domains of life. They function as primary active transporters, using the energy from ATP hydrolysis to drive the translocation of substrates across the cell membrane. hbni.ac.in

MFS (Major Facilitator Superfamily) : These are secondary active transporters that utilize the electrochemical gradient of protons or sodium ions to transport substrates. hbni.ac.in

While specific pumps that actively transport this compound have not been extensively characterized, it is recognized as a substrate for efflux systems in a manner similar to other fluoroquinolones like ciprofloxacin (B1669076) and levofloxacin. siicsalud.com

The overexpression of efflux pump genes is a primary route to acquired efflux-mediated resistance. This upregulation is often caused by mutations in regulatory genes that normally repress the expression of the pump operon. For example, mutations that inactivate a transcriptional repressor can lead to the constitutive high-level expression of the associated efflux pump. hbni.ac.in Environmental stressors and exposure to certain biocides can also induce the expression of efflux pumps, contributing to reduced susceptibility to quinolones.

The primary function of efflux pumps in resistance is to lower the intracellular concentration of the antibiotic. slideshare.net By actively expelling drug molecules as they enter the cell, these pumps prevent the accumulation necessary for the drug to bind to its DNA gyrase and topoisomerase IV targets. A deficient or inhibited efflux pump system results in higher intracellular drug accumulation and restores bacterial susceptibility to the antibiotic. slideshare.net

Efflux pumps are sophisticated molecular machines. RND pumps, for instance, typically form a three-part complex: an inner membrane transporter protein that recognizes and binds the substrate (e.g., AcrB), a periplasmic membrane fusion protein that connects the inner and outer membrane components (e.g., AcrA), and an outer membrane channel protein that provides the exit route from the cell (e.g., TolC). hbni.ac.in These pumps capture substrates from the periplasm or the inner leaflet of the cytoplasmic membrane and expel them directly into the external medium. The energy for this process is derived from the proton motive force across the cytoplasmic membrane. hbni.ac.in

Efflux pump inhibitors (EPIs) are compounds that can block the action of efflux pumps, thereby restoring the efficacy of antibiotics that are substrates of these pumps. hbni.ac.in Research into EPIs is a promising strategy to combat multidrug resistance. Compounds such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP) are known to disrupt the proton motive force, thereby inhibiting the function of RND pumps. hbni.ac.in While specific EPIs developed to target this compound are not detailed in the reviewed literature, the principle of using EPIs in combination with fluoroquinolones to overcome resistance is well-established for related drugs like ciprofloxacin. whiterose.ac.uk

Research on Efflux Pump Inhibitors (EPIs)

Reduced Outer Membrane Permeability and Porin Channel Alterations

The outer membrane of Gram-negative bacteria acts as a selective barrier, and alterations to this membrane can significantly reduce the influx of antibiotics like this compound. dovepress.comnih.gov This is a common mechanism of resistance that can act synergistically with other resistance mechanisms, such as efflux pumps.

The primary route for hydrophilic antibiotics, including fluoroquinolones, to cross the outer membrane is through porin channels. nih.gov Bacteria can develop resistance by:

Decreasing the number of porins: Downregulation of the genes encoding for major porins, such as OmpF in E. coli, leads to a reduction in the number of channels available for antibiotic entry. nih.gov

Expressing more restrictive porins: Bacteria can switch to expressing porins with smaller channel sizes or different electrostatic properties that are less permissive to the passage of fluoroquinolones.

Mutations in porin proteins: Alterations in the amino acid sequence of porin proteins can change the size, charge, and conformation of the channel, thereby hindering the diffusion of the antibiotic. nih.gov

Reduced outer membrane permeability generally leads to a low-level increase in resistance. However, when combined with the overexpression of efflux pumps, it can result in clinically significant levels of resistance. mdpi.com

Plasmid-Mediated Quinolone Resistance (PMQR) Mechanisms

The acquisition of resistance genes on mobile genetic elements, such as plasmids, is a significant concern for the dissemination of antibiotic resistance. nih.gov Plasmid-mediated quinolone resistance (PMQR) mechanisms typically confer low-level resistance, but they can facilitate the selection of higher-level resistance mutations. nih.gov

The most well-characterized PMQR mechanisms include:

Qnr Proteins: These are pentapeptide repeat proteins that protect the bacterial DNA gyrase and topoisomerase IV from the inhibitory effects of quinolones. nih.gov The Qnr proteins bind to the target enzymes, preventing the fluoroquinolone from forming a stable complex with the enzyme-DNA cleavage complex. nih.gov Several families of Qnr proteins have been identified, including QnrA, QnrB, QnrC, QnrD, and QnrS. nih.gov

Aminoglycoside-Modifying Enzymes: A variant of an aminoglycoside acetyltransferase, AAC(6')-Ib-cr, has been identified that can modify certain fluoroquinolones, including ciprofloxacin and norfloxacin, through acetylation of the piperazinyl ring. nih.gov This modification reduces the drug's ability to bind to its target enzymes. It is plausible that similar enzymes could affect this compound.

Biofilm-Associated Resistance Phenotypes

Biofilms are structured communities of bacterial cells encased in a self-produced extracellular polymeric substance (EPS) matrix. Bacteria within biofilms exhibit a significantly higher level of resistance to antibiotics compared to their planktonic (free-swimming) counterparts. nih.govnih.gov This resistance is multifactorial and includes:

Reduced antibiotic penetration: The EPS matrix can act as a physical barrier, slowing down the diffusion of antibiotics into the biofilm. nih.gov

Altered microenvironment: The physiological conditions within a biofilm, such as nutrient limitation and the accumulation of waste products, can lead to a slower growth rate of the bacteria. Many antibiotics, including fluoroquinolones, are more effective against rapidly dividing cells. nih.gov

Activation of stress responses: Bacteria in biofilms often upregulate stress response genes, which can contribute to increased tolerance to antibiotics.

Genetic adaptation: The high cell density within a biofilm can facilitate horizontal gene transfer, allowing for the rapid spread of resistance genes.

Studies on other fluoroquinolones, such as levofloxacin, have shown that they are less effective at eradicating mature biofilms compared to planktonic bacteria. nih.govasm.org

Molecular Diagnostics and Genotypic Characterization of Resistance

The detection and characterization of resistance to fluoroquinolones at the molecular level are essential for surveillance and for guiding therapeutic choices.

Polymerase Chain Reaction (PCR) and DNA Sequencing: These are the most common methods used to identify mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which are the primary targets of fluoroquinolones. amegroups.orgnih.gov Specific mutations in these regions are strongly correlated with resistance to fluoroquinolones.

Table 2: Common Mutations Associated with Fluoroquinolone Resistance (Data from studies on levofloxacin)

GeneCommon Mutation Sites
gyrACodons 83 and 87
parCCodons 79 and 80

Note: This data is based on studies with levofloxacin and is illustrative of the types of mutations that could confer resistance to this compound.

Detection of PMQR Genes: PCR-based methods are also used to detect the presence of plasmid-mediated quinolone resistance genes, such as the various qnr determinants and aac(6')-Ib-cr. nih.gov

Whole-Genome Sequencing (WGS): WGS provides a comprehensive approach to identifying all known resistance determinants in a bacterial isolate, including target site mutations, acquired resistance genes, and mutations in genes that regulate efflux and permeability. frontiersin.org

Gene Expression Analysis: Techniques such as quantitative real-time PCR (qRT-PCR) can be used to measure the expression levels of efflux pump genes to determine if overexpression is contributing to resistance. oup.comnih.gov

PCR and DNA Sequencing Methodologies for Resistance Gene Detection

The detection of genes conferring resistance to this compound and other fluoroquinolones relies heavily on molecular techniques like Polymerase Chain Reaction (PCR) and DNA sequencing. These methods offer rapid and accurate identification of the specific mutations associated with resistance, providing valuable information for clinical decision-making and epidemiological surveillance. nih.govcd-genomics.com

Target Gene Amplification and Sequencing: The primary targets for fluoroquinolones are the bacterial enzymes DNA gyrase and topoisomerase IV. nih.gov Mutations that lead to resistance are most commonly found within specific regions of the genes encoding these enzymes, known as the quinolone resistance-determining regions (QRDRs). acs.org The standard approach for detecting these mutations involves:

DNA Extraction: Bacterial DNA is first isolated from a clinical sample or a cultured colony.

PCR Amplification: Specific primers are used to amplify the QRDRs of relevant genes, such as gyrA and gyrB (encoding DNA gyrase subunits) and parC and parE (encoding topoisomerase IV subunits). researchgate.netamegroups.cn

DNA Sequencing: The amplified PCR products are then sequenced to identify any nucleotide changes. nih.govacs.org The resulting sequence is compared to the wild-type (susceptible) sequence to pinpoint mutations that cause amino acid substitutions known to confer resistance.

Real-Time PCR Assays: For more rapid detection, real-time PCR assays can be designed to specifically detect the most common resistance-conferring mutations. nih.gov These assays use probes that preferentially bind to either the wild-type or the mutated sequence, allowing for the quick identification of resistant strains in as little as a few hours. nih.govnih.gov For instance, a real-time PCR assay was developed to detect mutations at specific codons (Ser-80 and Glu-84) in the grlA (parC) gene of Staphylococcus aureus, which are associated with decreased susceptibility to fluoroquinolones. nih.gov Multiplex PCR is another advanced application that allows for the simultaneous detection of multiple antibiotic resistance genes in a single reaction. cd-genomics.com

These molecular tools are crucial for understanding the prevalence of resistance mutations and for the development of strategies to combat the spread of fluoroquinolone-resistant bacteria. nih.gov

Correlation between Genotypic and Phenotypic Resistance

The correlation between the presence of resistance-conferring mutations (genotype) and the actual decreased susceptibility to the antibiotic as measured in the laboratory (phenotype) is a critical aspect of diagnostics. For this compound and other fluoroquinolones, this correlation is generally strong but can be influenced by several factors.

High-level resistance to fluoroquinolones often requires the accumulation of multiple mutations. nih.gov Studies have consistently demonstrated a direct relationship between the number of mutations in the QRDRs of gyrA and parC and the level of resistance, as indicated by the minimum inhibitory concentration (MIC). nih.govresearchgate.net For example, a single mutation typically confers low-level resistance, while additional mutations, often in both DNA gyrase and topoisomerase IV, lead to clinically significant high-level resistance. nih.gov

Research on Mycobacterium tuberculosis has shown a high concordance of over 90% between genotypic analysis of the entire gyrA and gyrB genes and phenotypic drug susceptibility testing for levofloxacin and moxifloxacin. amegroups.org In one study of 400 clinical isolates, sequencing the entire open reading frames of gyrA and gyrB improved the sensitivity for detecting resistance to 91.75% for levofloxacin, with 100% specificity. amegroups.cnamegroups.org Similarly, a real-time PCR assay for detecting grlA mutations in S. aureus showed a 98.8% correlation with the MICs of ciprofloxacin, levofloxacin, and gatifloxacin (B573). nih.gov

However, the correlation is not always perfect. Discrepancies can arise when:

Other resistance mechanisms are present: Efflux pumps, which actively remove the antibiotic from the cell, can contribute to phenotypic resistance, sometimes in the absence of target-site mutations. researchgate.net

Novel mutations occur: The analysis may only screen for known mutations, potentially missing novel genetic alterations that confer resistance.

Genes are silent: The presence of a resistance gene does not guarantee its expression, meaning a bacterium could be genotypically resistant but phenotypically susceptible under certain conditions. mdpi.com

The table below summarizes findings from a study on M. tuberculosis, illustrating the correlation between specific mutations and phenotypic resistance to levofloxacin (LVX) and moxifloxacin (MXF).

GeneMutationNumber of Resistant Strains with MutationAssociated Phenotype
gyrA A90V121LVX-R, MXF-R
gyrA D94G64LVX-R, MXF-R
gyrA D94N21LVX-R, MXF-R
gyrA D94A13LVX-R, MXF-R
gyrB N538D34LVX-R, MXF-R
gyrB R485H15LVX-R, MXF-R

Data sourced from a study on 400 M. tuberculosis clinical isolates. amegroups.cn

Evolution of Resistance under Sub-Inhibitory Concentrations and Spontaneous Mutation Rates

The evolution of antibiotic resistance is a complex process significantly influenced by the concentration of the antibiotic to which bacteria are exposed. Exposure to sub-inhibitory concentrations (sub-MIC), which are levels too low to kill the bacteria, can paradoxically promote the development of resistance. nih.govmq.edu.auresearchgate.net

When bacteria are exposed to sub-MIC levels of fluoroquinolones like this compound, it can induce cellular stress and trigger the SOS response, a DNA damage repair system. mq.edu.auresearchgate.net This response can increase the rate of genetic mutations, thereby raising the probability that resistance-conferring mutations will arise. mq.edu.au Studies have shown that exposing bacteria to sub-inhibitory fluoroquinolone concentrations results in an increased resistance to the selecting drug, often through target mutations or changes in drug efflux. nih.gov For instance, a study on uropathogenic Escherichia coli demonstrated that after 16 successive passages in sub-inhibitory concentrations of levofloxacin, some strains showed striking MIC increases of 64 or 128 times the original value. researchgate.net

The spontaneous mutation rate is another key factor in the development of resistance. Clinical bacterial isolates can exhibit a wide variation in their natural mutation rates, sometimes by as much as two orders of magnitude. nih.gov A high general mutation rate has been strongly correlated with a clinical resistance phenotype for fluoroquinolones. nih.govdiva-portal.org This suggests that "hypermutator" strains, which have a higher intrinsic mutation rate, are more likely to rapidly accumulate the multiple mutations needed for high-level fluoroquinolone resistance. nih.gov

The concept of the Mutant Prevention Concentration (MPC) has been introduced as a threshold concentration required to prevent the growth of first-step resistant mutants in a large bacterial population. nih.gov The range of drug concentrations between the MIC and the MPC is known as the Mutant Selection Window (MSW), where the selection of resistant mutants is most likely to occur. nih.gov For levofloxacin, the MPC/MIC ratio can vary between bacterial species. In a study on Elizabethkingia anophelis, the MPC₅₀/MIC₅₀ ratio for levofloxacin was 25.6, which was lower than that for ciprofloxacin (64), suggesting a potentially lower propensity for resistance selection under certain conditions. asm.org

ParameterCiprofloxacinLevofloxacin
MIC₅₀ (mg/L) 22
MIC₉₀ (mg/L) 88
MPC₅₀ (mg/L) 12851.2
MPC₉₀ (mg/L) >512256
MPC₅₀/MIC₅₀ Ratio 6425.6
MPC₉₀/MIC₉₀ Ratio >6432

Data from a study on 85 clinical isolates of E. anophelis. asm.org

Exposure to sub-inhibitory concentrations of levofloxacin has also been shown to promote the horizontal transfer of resistance genes via conjugation, further contributing to the dissemination of resistance. researchgate.net Therefore, understanding both spontaneous mutation rates and the effects of sub-inhibitory drug concentrations is crucial for designing dosing strategies that minimize the emergence and spread of this compound resistance. nih.gov

Medicinal Chemistry and Drug Design Research

Structure-Activity Relationship (SAR) Elucidation

The structure-activity relationship of fluoroquinolones like lemofloxacin is well-studied, highlighting the crucial role of specific functional groups and their positions on the quinolone core structure for antimicrobial efficacy and target interaction. nih.govfirsthope.co.in

Identification of Key Pharmacophoric Elements for Antimicrobial Efficacy

The core pharmacophore of fluoroquinolones consists of a bicyclic system featuring a carboxylic acid group at the C-3 position and a keto group at the C-4 position. nih.govnih.gov These groups are critical for forming a complex with a divalent cation (such as Mg²⁺) and specific amino acids in the target enzymes, DNA gyrase and topoisomerase IV, through hydrogen and salt bridges. nih.gov This interaction is vital for the irreversible adduct formation in the quinolone resistance determining region (QRDR). nih.gov The fluorine atom at the C-6 position is also a characteristic feature of fluoroquinolones and generally enhances antimicrobial potency and the spectrum of activity, particularly against Gram-negative bacteria, by increasing intracellular penetration and DNA gyrase activity. firsthope.co.inwikipedia.orgjscimedcentral.com

Derivatization and Analogue Synthesis

Extensive research has focused on the derivatization and synthesis of fluoroquinolone analogues to improve their properties, including expanding the antimicrobial spectrum, increasing potency against resistant strains, and exploring alternative biological activities.

Chemical Modification of Core Fluoroquinolone Scaffold (e.g., C-3 carboxylic acid, C-7 piperazine (B1678402) ring)

The C-3 carboxylic acid group and the C-7 substituent, particularly the piperazine ring, are key sites for chemical modification in the fluoroquinolone scaffold. researchgate.netekb.egnih.govnih.govsphinxsai.comnih.govmdpi.com The C-3 carboxylic acid group is essential for antibacterial activity, but its modification can lead to compounds with different biological activities, such as anticancer properties. nih.govrsc.orgnih.gov Replacing the C-3 carboxylic group with heterocyclic rings, hydrazones, or Mannich bases has been explored in the development of novel agents. rsc.orgresearchgate.net The C-7 position is considered the most versatile site for substitution, and modifications here, especially with nitrogen heterocycles like piperazines or pyrrolidines, significantly influence potency and spectrum. nih.govoup.comsphinxsai.comasianpubs.org The piperazine moiety at C-7 offers structural flexibility for optimization. sphinxsai.com Modifications at the N-4 of the piperazine ring are also common. ekb.egnih.govasianpubs.org

Introduction of Novel Substituents and Heterocyclic Moieties (e.g., thienylethyl, 1,2,4-triazole (B32235), thionated forms)

The introduction of novel substituents and heterocyclic moieties at various positions of the fluoroquinolone core has been a significant strategy in drug design. This includes modifications at the N-1, C-5, C-7, and C-8 positions. oup.comnih.govnih.govjst.go.jprsc.org For example, novel arylfluoroquinolones with substituted phenyl groups at the N-1 position have been synthesized and studied for their antibacterial potency. nih.gov The introduction of a methyl group at the C-5 position has shown enhanced antimicrobial activities against certain pathogens. jst.go.jp While specific mentions of "thienylethyl" or "thionated forms" in direct relation to this compound or its close analogues in the provided search results are limited, the broader literature on fluoroquinolone derivatization indicates the exploration of various heterocyclic and sulfur-containing moieties to alter physicochemical and biological properties. The incorporation of 1,2,4-triazole and other fused heterocycles at the C-3 position has been reported, often leading to compounds with potential anticancer activity. nih.gov

Conjugation Strategies with Biologically Active Moieties (e.g., amphiphilic peptides)

Conjugation of fluoroquinolones with other biologically active moieties, such as peptides, represents a promising strategy to improve their therapeutic potential, particularly in overcoming resistance and enhancing delivery. researchgate.netrsc.orgrsc.orgnih.govfrontiersin.orgfrontiersin.orgmdpi.comnih.govekb.eg Conjugates of fluoroquinolones like levofloxacin (B1675101) and ciprofloxacin (B1669076) with cell-penetrating peptides or amphiphilic peptides have been synthesized and evaluated. researchgate.netnih.govfrontiersin.orgfrontiersin.orgnih.govekb.eg These conjugates can exhibit altered properties, including enhanced activity against multidrug-resistant bacteria, improved membrane penetration, and even novel activities such as antifungal or anticancer effects. researchgate.netrsc.orgrsc.orgnih.govnih.gov The carboxylic acid group at C-3 of fluoroquinolones provides a convenient site for conjugation with amino groups present in peptides. frontiersin.orgfrontiersin.org Conjugating polybasic peptides to fluoroquinolones has shown the ability to potentiate the activity of fluoroquinolones and other antibiotics against multidrug-resistant Gram-negative bacteria, potentially by interfering with efflux pumps and disrupting the outer membrane. rsc.orgnih.gov

Novel Synthetic Routes and Methodologies for Lomefloxacin (B1199960) Derivatives

Research into expanding the therapeutic utility of Lomefloxacin has involved the design and synthesis of novel derivatives. Modifications to the core fluoroquinolone structure, particularly at positions 3 and 7, have been investigated to develop compounds with potential anticancer activity researchgate.netnih.govnih.gov. These synthetic efforts aim to create derivatives that can effectively inhibit eukaryotic topoisomerases, a mechanism distinct from their antibacterial action which primarily targets bacterial DNA gyrase and topoisomerase IV.

Specific synthetic strategies have focused on introducing various substituents at these key positions to modulate the biological activity of the resulting compounds. While the detailed synthetic routes for all reported Lomefloxacin derivatives are extensive and varied depending on the specific modification, the general approach involves chemical reactions that append new functional groups or heterocyclic systems to the Lomefloxacin scaffold. Studies have reported the synthesis of lomefloxacin derivatives substituted at positions 3 and 7 for screening of cytotoxic activity researchgate.netnih.govnih.gov.

Repurposing and Scaffold Re-profiling for Non-Antimicrobial Applications

The concept of drug repurposing, or finding new therapeutic uses for existing drugs, has gained traction in drug discovery researchgate.netnih.govrsc.orgjptcp.com. Fluoroquinolones, including Lomefloxacin, have been investigated for their potential beyond their established antimicrobial applications researchgate.netrsc.orgjptcp.comresearchgate.netaboutscience.euoup.comnih.govnih.gov. The inherent ability of fluoroquinolones to interact with DNA-processing enzymes has made them candidates for repurposing as anticancer agents nih.govresearchgate.netnih.govrsc.orgresearchgate.netrsc.org. This involves re-profiling the fluoroquinolone scaffold to selectively target eukaryotic enzymes like topoisomerases, which are crucial for cancer cell survival and proliferation nih.govresearchgate.netnih.govrsc.orgresearchgate.netrsc.org.

Design and Synthesis of Derivatives Targeting Eukaryotic Topoisomerases (e.g., Topoisomerase II beta) for Anticancer Activity

A significant area of research focuses on designing and synthesizing Lomefloxacin derivatives specifically to target eukaryotic topoisomerase II, particularly Topoisomerase II beta (Topo IIβ) researchgate.netnih.govnih.govresearchgate.netnih.gov. Topo IIβ is a vital enzyme in human cells, involved in DNA replication, transcription, and repair. Inhibiting Topo IIβ can lead to DNA damage and ultimately trigger apoptosis (programmed cell death) in cancer cells nih.gov.

The design of these derivatives involves rational modifications to the Lomefloxacin structure to enhance their interaction with the eukaryotic Topo IIβ enzyme while minimizing activity against bacterial topoisomerases. Lomefloxacin derivatives substituted at positions 3 and 7 have been synthesized with the goal of inhibiting the topoisomerase II enzyme, leading to potent anticancer activity researchgate.netnih.govnih.gov.

In Vitro Evaluation of Antiproliferative Activity in Cancer Cell Models

Synthesized Lomefloxacin derivatives are subjected to rigorous in vitro evaluation to assess their antiproliferative activity against various cancer cell lines researchgate.netnih.govnih.govmdpi.com. These studies are crucial for identifying promising compounds and understanding their potency and spectrum of activity.

Lomefloxacin derivatives substituted at positions 3 and 7 have been screened for cytotoxic activity utilizing a panel of 60 different human cancer cell lines researchgate.netnih.govnih.gov. Research has shown that certain Lomefloxacin derivatives exhibit broad-spectrum anticancer activity. For instance, compounds designated as 3a, 3b, 3c, and 3e revealed potent broad-spectrum anticancer activity researchgate.netnih.govnih.gov. These compounds were further evaluated to determine their half-maximal inhibitory concentration (GI50) values researchgate.netnih.gov. Compound 3e demonstrated comparable topoisomerase II inhibition to doxorubicin (B1662922), a known anticancer drug, with an IC50 of 0.98 µM researchgate.netnih.govnih.gov. Additionally, a Lomefloxacin derivative referred to as 5f showed selective cytotoxic activity against the melanoma SK-MEL-5 cell line researchgate.netnih.govnih.gov.

Cell cycle analysis is also employed in these in vitro studies to understand the mechanism of action. Compound 3e, for example, was evaluated for cell cycle analysis and demonstrated cell cycle arrest at the G2-M phase researchgate.netnih.gov.

The following table summarizes some of the in vitro antiproliferative data for selected Lomefloxacin derivatives:

CompoundActivity Spectrum / Selective ActivityKey FindingReference
3a, 3b, 3c, 3eBroad-spectrum anticancer activityMean percent GI > 47% researchgate.netnih.govnih.gov
3eBroad-spectrum anticancer activityComparable Topoisomerase II inhibition to doxorubicin (IC50 = 0.98 µM) researchgate.netnih.govnih.gov
3eCell cycle arrest at G2-M phaseMechanism of action study researchgate.netnih.gov
5fSelective cytotoxic activityAgainst melanoma SK-MEL-5 cell line researchgate.netnih.govnih.gov

These in vitro findings suggest that modifications to the Lomefloxacin scaffold can yield derivatives with promising anticancer properties, primarily mediated through the inhibition of eukaryotic topoisomerase II.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the interaction between a ligand, such as Levofloxacin (B1675101), and its protein target.

Molecular docking studies have been instrumental in analyzing the interactions between Levofloxacin and its key biological targets.

Bacterial DNA Gyrase and Topoisomerase IV : As a fluoroquinolone, Levofloxacin's primary targets are bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV. researchgate.netresearchgate.net Docking studies show that Levofloxacin binds within the quinolone resistance-determining region (QRDR) of the GyrA subunit of DNA gyrase. mdpi.com The interactions involve key amino acid residues such as SER-79 and nucleotides like deoxythymidine (DT-15) and deoxyguanosine (DG-1). mdpi.com The binding is facilitated by hydrogen bonds involving the hydroxyl (-OH) and carbonyl (C=O) groups of Levofloxacin's carboxyl moiety. mdpi.com These interactions inhibit the resealing of DNA strands, leading to a blockage of DNA synthesis and bacterial cell death. researchgate.netrsc.org

Eukaryotic Topoisomerase II beta : While highly effective against bacterial topoisomerases, Levofloxacin also interacts with human topoisomerase II, a property explored for potential anticancer applications. nih.govnih.gov Docking studies reveal that Levofloxacin binds effectively to human topoisomerase II beta (Topo2β). nih.gov The interactions are primarily with the amino acid residues ASP479 and SER480. nih.govnih.gov The binding energy for this interaction has been calculated to be as favorable as -11.78 kcal/mol, indicating a strong affinity. nih.govnih.gov It has been suggested that Levofloxacin's activity against Topo2β is more potent than against the alpha isoform (Topo2α). nih.gov

Hemoglobin : The interaction of Levofloxacin with transport proteins like hemoglobin has also been investigated. Molecular docking results indicate that Levofloxacin binds within the central cavity of bovine hemoglobin (BHb). tandfonline.comnih.gov The primary forces driving this binding process are hydrophobic forces, hydrogen bonds, and van der Waals forces. nih.gov The binding constant for the Levofloxacin-BHb interaction was determined to be 1.20 × 10⁵ L mol⁻¹ at 298 K. nih.gov

Docking simulations are crucial for predicting the specific binding modes, identifying the precise binding sites, and quantifying the binding affinities of ligands. For Levofloxacin, these predictions have been validated against experimental data, providing a detailed picture of its molecular interactions.

The binding site is typically a pocket on the protein surface, and for Levofloxacin, this is often the active site of an enzyme. For instance, in DNA gyrase, the binding occurs in the QRDR, a critical region for the enzyme's function. mdpi.com In human topoisomerase II beta, Levofloxacin occupies a site defined by residues ASP479 and SER480. nih.gov

Binding affinity is often expressed as binding energy (in kcal/mol), where a more negative value signifies a stronger and more stable interaction. These computational studies provide quantitative comparisons of Levofloxacin's affinity for different targets. nih.govnih.gov

Table 1: Summary of Levofloxacin Molecular Docking Interaction Data
Protein TargetPredicted Binding SiteKey Interacting Residues/NucleotidesCalculated Binding Energy (kcal/mol)
Bacterial DNA GyraseQuinolone Resistance-Determining Region (QRDR)SER-79, DT-15, DG-1Data not specified
Human Topoisomerase II betaActive SiteASP479, SER480-11.78
Human Topoisomerase II alphaActive SiteTRP931-8.06
Bovine HemoglobinCentral CavityNot specifiedData not specified

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of atoms and molecules over time. This provides deeper insights into the stability of complexes, the role of solvent, and conformational changes.

MD simulations are used to assess the stability of protein-ligand complexes and to study interactions with other biological structures like cell membranes.

Protein-Ligand Complexes : MD studies have been conducted to evaluate the dynamic behavior and stability of Levofloxacin bound to various protein targets. nih.gov These simulations confirm that Levofloxacin can form stable complexes with proteins, providing a better understanding of structure-function relationships and conformational changes in motion. nih.gov

Membrane-Drug Interactions : The interaction of Levofloxacin with lipid bilayers, which form cell membranes, has been explored using spectroscopic methods and is a key area for MD simulations. mdpi.com Studies show that Levofloxacin interacts with the polar, hydrophilic area of the membrane, entering the microenvironment of the phosphate groups and displacing water. mdpi.com It does not appear to move deep into the hydrophobic core of the bilayer. mdpi.com Understanding these membrane interactions is crucial for predicting drug absorption and transport across biological barriers. mdpi.comnih.gov

The surrounding environment, particularly aqueous solvent, plays a critical role in a drug's behavior. MD simulations, especially ab initio (first-principles) methods, can explicitly model the solvent and investigate phenomena like protonation and deprotonation.

Depending on the pH of the aqueous solution, Levofloxacin can exist in cationic, anionic, and zwitterionic forms. nih.gov Ab initio MD simulations have been used to trace the protonation and deprotonation mechanisms of Levofloxacin in detail. researchgate.netrsc.org These studies have shown that the first protonation step spontaneously occurs on the nitrogen atom (N42) of the piperazine (B1678402) ring that binds the methyl group. rsc.org The process is assisted by the hydrogen-bond network of the surrounding water molecules, with protons migrating rapidly through the solvent via the Grotthuss mechanism. rsc.org These simulations prove the cooperative role of aqueous hydration shells in assisting proton transfer events. rsc.orgnih.gov The simulations also highlight a stabilizing internal hydrogen bond in Levofloxacin's ground-state structure between the carboxylic and carbonyl groups, which hinders the first deprotonation step under alkaline conditions. rsc.org

The binding of a ligand can induce significant conformational changes in its target macromolecule, which is often essential for its biological function or inhibition. Experimental and computational methods have shown that Levofloxacin's binding can alter the secondary structure of proteins. For example, its interaction with bovine hemoglobin was found to decrease the percentage of α-helix structure. nih.gov MD simulations are particularly well-suited to capture these dynamic changes, showing how a protein's structure adapts and flexes upon the binding of Levofloxacin, which can lead to the stabilization of the complex. mdpi.com A thorough conformational analysis of Levofloxacin itself has also been performed, identifying several stable conformers that could influence its binding to different targets. researchgate.net

Quantum-Mechanical Calculations for Electronic Structure and Reactivity

Quantum-mechanical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and chemical reactivity of Lemofloxacin. These computational methods provide insights into the molecule's behavior at the atomic level, which is crucial for understanding its mechanism of action and for the rational design of new derivatives.

Studies have employed DFT methods, such as B3LYP, with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) to optimize the molecular geometry of this compound and to calculate key electronic properties. uv.esresearchgate.netscirp.orgijcce.ac.ir One of the most important aspects of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule; a smaller gap suggests higher reactivity. irjweb.comyoutube.com For this compound, the calculated HOMO and LUMO energies indicate that charge transfer can occur within the molecule, which is a key aspect of its biological activity. uv.es

Natural Bond Orbital (NBO) analysis is another quantum-chemical calculation that has been applied to understand the stability of this compound. This analysis examines hyperconjugative interactions and charge delocalization within the molecule, providing a deeper understanding of the intramolecular bonding and stabilization. uv.es Furthermore, calculations of the molecular electrostatic potential (MESP) map the charge distribution and identify the regions of the molecule that are susceptible to electrophilic and nucleophilic attack. This information is vital for predicting how this compound interacts with its biological targets. uv.es

Theoretical calculations have also been used to determine other important molecular properties. For instance, the free energy of solvation and the electrostatic potential have been calculated to understand the solubility and interaction of this compound in different environments. researchgate.net These parameters are crucial for predicting the pharmacokinetic behavior of the drug.

Below is a table summarizing some of the calculated physicochemical properties of this compound (Levofloxacin) from in silico studies.

PropertyCalculated ValueSignificance
Free Energy of Solvation (in water) -7.89 kcal/molIndicates good solubility in a polar medium.
Electrostatic Potential -64.41 – +47.99 kcal/molHighlights regions of positive and negative charge, predicting interaction sites.
HOMO Energy -6.646 eV (for quinoline core)Relates to the electron-donating ability of the molecule.
LUMO Energy -1.816 eV (for quinoline core)Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Energy Gap 4.83 eV (for quinoline core)Indicates the chemical reactivity and stability of the molecule.

Note: The HOMO and LUMO energy values are for the related quinoline core structure and serve as an illustrative example of the types of parameters calculated. scirp.org

In Silico Approaches for Predicting and Analyzing Resistance Mechanisms

The emergence of bacterial resistance to fluoroquinolones, including this compound, is a significant clinical concern. In silico approaches have become indispensable tools for predicting and analyzing the molecular mechanisms underlying this resistance. These computational methods, particularly molecular docking and molecular dynamics simulations, provide detailed insights into how resistance develops at the atomic level.

The primary mechanism of high-level resistance to fluoroquinolones involves mutations in the bacterial enzymes DNA gyrase and topoisomerase IV, which are the targets of these drugs. nih.govoup.com These mutations typically occur within a specific region of the genes encoding these enzymes, known as the Quinolone Resistance-Determining Region (QRDR). nih.govbrieflands.com Computational studies have focused on identifying these mutations and understanding their impact on drug-target interactions.

Molecular docking simulations are widely used to predict the binding affinity of this compound to both wild-type and mutant forms of DNA gyrase and topoisomerase IV. nih.govmdpi.com These studies have shown that mutations in the QRDR, particularly in the GyrA subunit, can significantly reduce the binding affinity of the drug. nih.govnih.gov Common mutations associated with resistance in Gram-negative bacteria include alterations at amino acid positions Serine-83 and Aspartate-87 in GyrA. nih.govbrieflands.com For example, a mutation from serine to phenylalanine at position 83 (S83F) can disrupt the hydrogen bonding network that stabilizes the drug-enzyme complex, thereby leading to resistance.

In silico analyses have also been used to investigate other resistance mechanisms. For instance, some studies have explored the role of plasmid-mediated quinolone resistance (PMQR) genes, which can produce proteins that protect DNA gyrase from the action of fluoroquinolones. nih.gov Computational models can help to understand how these protective proteins interact with the gyrase-DNA complex and prevent drug binding.

The table below summarizes key mutations in the QRDR of DNA gyrase and their predicted effects on this compound resistance, as elucidated by in silico studies.

GeneMutationPredicted Effect on this compound InteractionConsequence
gyrA S83F/YReduced binding affinity due to steric hindrance and loss of hydrogen bonds.High-level resistance.
gyrA D87N/GAltered electrostatic interactions in the binding pocket, weakening the drug-enzyme complex.High-level resistance.
gyrB S464FMay indirectly affect the conformation of the ATP-binding site, influencing overall enzyme function and drug interaction.Contributes to resistance.
parC S80ISimilar to gyrA mutations, reduces the binding affinity of the drug to topoisomerase IV.Contributes to resistance, particularly in Gram-positive bacteria.

Development and Application of Predictive Models in Drug Discovery and Design

Predictive computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, play a pivotal role in the discovery and design of new drugs, including novel this compound derivatives. These models establish a mathematical relationship between the chemical structure of a compound and its biological activity, allowing for the prediction of the activity of new, unsynthesized molecules.

The development of a QSAR model typically involves a dataset of compounds with known biological activities (e.g., Minimum Inhibitory Concentration, MIC). aip.orgnih.gov Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound. These descriptors can include electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric properties, and lipophilicity. aip.org Statistical methods, such as multilinear regression (MLR), are then used to build a model that correlates these descriptors with the observed biological activity. aip.orgnih.gov

QSAR studies on fluoroquinolones have identified several key structural features that are important for their antibacterial activity. For example, the electronic properties of the atoms in the quinolone core and the nature of the substituent at the C-7 position have been shown to significantly influence the potency of these drugs. aip.orgdaneshyari.com A representative QSAR equation for a series of fluoroquinolone derivatives might look like the following:

Log(1/MIC) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where β represents the regression coefficients for each descriptor. Such equations can be used to predict the MIC values of new fluoroquinolone derivatives and to guide the design of more potent compounds. aip.org

Beyond predicting antibacterial activity, predictive models are also being developed to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.govnih.gov These in silico ADME models are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. nih.govnih.gov For instance, models can predict properties such as human oral absorption, plasma protein binding, and the ability of a compound to cross the blood-brain barrier. researchgate.net

The table below presents an example of a QSAR model for a series of fluoroquinolone derivatives, highlighting the types of descriptors used and the statistical quality of the model.

Model EquationStatistical ParametersKey Descriptors
Log MIC₅₀ = 473.758 – 92.342 (qC9) + 461.068 (qO11) + 192.743 (qC16) – 277.851 (qC20) + 1004.598 (LUMO) r²: 0.977qC9, qO11, qC16, qC20: Atomic charges on specific carbon and oxygen atoms. LUMO: Energy of the Lowest Unoccupied Molecular Orbital.

This QSAR model demonstrates the correlation between electronic descriptors and the antibacterial activity (MIC₅₀) of fluoroquinolone derivatives against E. coli. aip.orgresearchgate.net

Preclinical Pharmacological Research in Vitro and Non Human Models

In Vitro Pharmacokinetic Research Methodologies

In vitro pharmacokinetic studies aim to understand how a drug is handled by biological systems at a cellular or subcellular level. These methods provide insights into processes like cellular uptake and metabolism, which are key determinants of a drug's bioavailability and tissue distribution.

Cellular Permeation and Uptake Studies

Cellular permeation and uptake studies evaluate how well a compound can cross biological membranes and enter cells. These studies are fundamental in predicting oral absorption, tissue distribution, and the ability of a drug to reach intracellular targets. Various cell culture models are employed, including monolayers of epithelial cells like Caco-2 cells, which mimic the intestinal barrier, or other cell lines relevant to the drug's target tissue or potential sites of accumulation mdpi.comresearchgate.net. The permeability of a drug substance can be categorized using cell culture models, with methods demonstrating suitability according to guidelines such as the Biopharmaceutics Classification System (BCS) Guidance fabad.org.tr. High permeability can be indicated when a drug's permeability is equal to or greater than a highly permeable internal standard in a cell culture model fabad.org.tr. While specific data for Lemofloxacin is unavailable, studies on related fluoroquinolones like Levofloxacin (B1675101) have utilized cell culture models to assess permeability fabad.org.tr.

Assessment of Drug Metabolism in Subcellular Fractions or Cell Lines

Assessment of drug metabolism in vitro utilizes biological preparations to identify metabolic pathways and enzymes involved in a drug's biotransformation. Subcellular fractions, such as liver microsomes (HLMs), S9 fractions, and cytosol, are commonly used as they contain key drug-metabolizing enzymes, including cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs) scispace.combioivt.commdpi.com. HLMs are often the initial in vitro test system for evaluating enzyme inhibition due to their broad range of enzymes and high enzymatic stability mdpi.com. Hepatocyte cultures and hepatocyte-derived cell lines are also used, although established cell lines may have lower expression levels of some drug-metabolizing enzymes compared to primary hepatocytes scispace.commdpi.com. These studies help predict potential drug-drug interactions and understand how a drug is likely to be metabolized in the body scispace.commdpi.com. While general methodologies are well-established, specific data on this compound's metabolism in these in vitro systems was not found.

In Vitro Toxicology Methodologies and Models

In vitro toxicology studies assess the potential harmful effects of a compound on various cell types and tissues. These studies help identify potential organ-specific toxicities and understand the mechanisms underlying cellular damage.

Cytotoxicity Assessment in Diverse Mammalian Cell Lines

Cytotoxicity assessment involves evaluating the potential of a compound to cause damage or death to mammalian cells. A variety of cell lines are used to represent different tissues and cell types, including human dermal fibroblasts, cancer cell lines (e.g., HepG2 human liver cancer cells, COLO829 melanoma cells, MCF-7, Hep3B, L-SR cancer cell lines), rat annulus fibrosus cells, and corneal epithelial cells mdpi.comnih.govmdpi.comrsc.org. Assays such as the MTT assay are employed to measure cell viability nih.gov. Studies on other fluoroquinolones, such as Levofloxacin and Lomefloxacin (B1199960), have shown varying degrees of cytotoxicity in different cell lines, sometimes linked to specific mechanisms or in combination with other factors like UVA radiation mdpi.comnih.govnih.govresearchgate.netmdpi.comresearchgate.netmdpi.com. For instance, a study evaluating conjugates of Ciprofloxacin (B1669076) and Levofloxacin with a cell-penetrating peptide observed cytotoxicity in HEK293, HepG2, and LLC-PK1 cells, although the toxicity was attributed primarily to the peptide component mdpi.comnih.govresearchgate.net. Another study on Lomefloxacin demonstrated dose- and time-dependent decreases in the viability of COLO829 melanoma cells mdpi.comresearchgate.net. Specific cytotoxicity data for this compound in these diverse cell lines was not available in the search results.

Specialized Organ-Specific In Vitro Models

Specialized organ-specific in vitro models are developed to mimic the complexity and function of particular organs, allowing for a more accurate assessment of organ-specific toxicity. Hepatocyte cultures are a common model for evaluating liver toxicity. More advanced models include 3D microphysiological liver models (e.g., liver-on-a-chip) that incorporate multiple cell types and mimic the liver's microenvironment and architecture, providing a more predictive tool for drug-induced liver injury (DILI) spandidos-publications.comdynamic42.combiorxiv.orgnih.govcapes.gov.br. These 3D models have shown superiority over 2D cultures in maintaining hepatic function and predicting toxicity spandidos-publications.combiorxiv.orgnih.govcapes.gov.br. For example, a 3D human liver model was able to distinguish the hepatotoxic effects of trovafloxacin (B114552) from the non-toxic profile of levofloxacin dynamic42.combiorxiv.orgnih.govcapes.gov.br. While these models are valuable for assessing potential hepatotoxicity, specific research utilizing these systems to evaluate this compound was not found.

Evaluation of Cellular Stress Responses

Evaluation of cellular stress responses investigates how a compound affects key cellular processes related to stress and survival, such as mitochondrial function, generation of reactive oxygen species (ROS), and activation of apoptosis pathways. Mitochondrial dysfunction can impair cellular energy production and contribute to toxicity nih.govoup.com. Excessive ROS generation can lead to oxidative damage nih.govmdpi.comresearchgate.netoup.commdpi.com. Apoptosis, or programmed cell death, is a mechanism by which damaged cells are eliminated nih.govmdpi.comresearchgate.netoup.commdpi.com. Studies on other fluoroquinolones, such as Levofloxacin and Lomefloxacin, have explored their effects on these pathways. Levofloxacin has been shown to inhibit mitochondrial electron transport chain complexes, increase ROS levels, and induce apoptosis in lung cancer cells nih.gov. Lomefloxacin has been demonstrated to induce ROS overproduction, deplete glutathione (B108866), and induce mitochondrial membrane breakdown and DNA fragmentation, leading to apoptosis in melanoma cells mdpi.comresearchgate.netmdpi.com. While these studies illustrate the types of cellular stress responses evaluated in preclinical research for fluoroquinolones, specific data for this compound in these assays was not available.

Application of Advanced 3D Cell Culture Systems in Toxicology Testing

Advanced three-dimensional (3D) cell culture systems are increasingly utilized in preclinical toxicology testing as they offer a more physiologically relevant environment compared to traditional two-dimensional (2D) cultures, better mimicking the complexity of human tissues and organs fda.govtandfonline.comteagasc.ie. These models can incorporate multiple cell types and structural elements, allowing for a more accurate assessment of drug-induced toxicity tandfonline.comteagasc.ie.

In the context of evaluating potential drug-induced liver injury (DILI), 3D liver models have been employed to assess the hepatotoxicity of various compounds, including fluoroquinolones. Studies utilizing microphysiological liver models, such as those incorporating liver sinusoidal endothelial cells and HepaRG hepatocytes in a perfused system, have been used to compare the toxicity profiles of different drugs fda.govdynamic42.com. For instance, a human microphysiological liver model was used to evaluate the hepatotoxicity of trovafloxacin and levofloxacin fda.govdynamic42.com. This model, which includes a vascular, perfused compartment and a hepatic compartment, aimed to mimic the human liver microanatomy and drug administration route dynamic42.com.

In these 3D liver models, trovafloxacin, another fluoroquinolone, induced severe acute liver toxicity at human-relevant concentrations, characterized by decreased cell viability, elevated liver injury markers (lactate dehydrogenase and alanine (B10760859) aminotransferase), enhanced pro-inflammatory cytokine release, reactive oxygen species generation, and glutathione depletion in hepatocytes dynamic42.com. In contrast, levofloxacin did not induce comparable toxicity in this 3D liver model, even at high concentrations, and was generally found to be safe within this system fda.govdynamic42.com. This suggests that 3D cell culture systems can be valuable tools for differentiating the toxicity potential of closely related compounds during preclinical development fda.govtandfonline.comdynamic42.com. The use of such complex in vitro models, including 3D spheroids, 3D bioprinted tissues, and flow-based systems, could potentially improve preclinical prediction of DILI, addressing limitations of conventional animal models and 2D cell cultures tandfonline.comdynamic42.com. Reproducibility of results with levofloxacin and trovafloxacin in a 3D microfluidic platform has also been observed across different experimental sites and cell batches fda.govtandfonline.com.

Preclinical Efficacy Studies in Non-Human In Vitro Models

Preclinical efficacy studies using non-human in vitro models are crucial for evaluating the potential of antibiotic compounds against various pathogens, particularly those that reside within host cells. These models provide insights into the ability of the antibiotic to penetrate host cells and exert its effect on intracellular bacteria.

Intracellular Bacterial Elimination Models (e.g., intramacrophagial Mycobacterium tuberculosis)

Fluoroquinolones, including levofloxacin, are known for their ability to concentrate within host cells, including macrophages, which are key host cells for several intracellular pathogens psu.edufrontiersin.org. This intracellular accumulation is particularly relevant for treating infections caused by bacteria that can survive and replicate within these cells, such as Mycobacterium tuberculosis and Staphylococcus aureus psu.edufrontiersin.orgnih.gov.

Studies have investigated the activity of levofloxacin against Mycobacterium tuberculosis residing within macrophages. In murine bone marrow-derived macrophages infected with M. tuberculosis, levofloxacin demonstrated substantial activity in inhibiting the intracellular growth of both drug-susceptible and isoniazid-resistant strains psu.eduasm.org. Compared to ofloxacin (B1677185), levofloxacin exhibited twofold greater inhibitory and bactericidal activities against both extracellular and intracellular tubercle bacilli nih.gov. Despite accumulating in macrophages at levels significantly higher than in the extracellular medium, the activity against intracellular bacteria was largely associated with pulsed exposures to concentrations mimicking those attainable in serum nih.gov.

Beyond M. tuberculosis, levofloxacin's intracellular activity has been assessed against other pathogens. In human monocytes, levofloxacin was found to penetrate cells and enhance the intracellular killing of Staphylococcus aureus and Pseudomonas aeruginosa oup.com. Intracellular levofloxacin concentrations in human monocytes were observed to be several times higher than extracellular concentrations oup.com. Studies using THP-1 human macrophage-like cells infected with S. aureus have also explored the intracellular activity of levofloxacin researchgate.netresearchgate.net. These studies suggest that the intracellular activity of an antibiotic is a relevant factor in its efficacy against infections where bacteria reside within host cells nih.govresearchgate.net. Levofloxacin has shown good intracellular killing activity against S. aureus in THP-1 models researchgate.net.

Furthermore, levofloxacin has been evaluated against other obligate or facultative intracellular bacteria like Legionella pneumophila and Coxiella burnetii in cell culture models asm.orgresearchgate.netasm.org. In human monocyte systems infected with L. pneumophila, levofloxacin demonstrated rapid and effective bactericidal activity against the intracellular bacteria, surpassing the activity of other antibiotics like erythromycin (B1671065) and rifampin asm.org. Studies with C. burnetii in L929 murine fibroblast cells and THP-1 cells have shown levofloxacin to be bacteriostatic against intracellular forms of the bacterium asm.orgresearchgate.net.

Assessment of Bacteriostatic and Bactericidal Effects within Cellular Infection Models

Evaluating whether an antibiotic exhibits bacteriostatic (inhibiting bacterial growth) or bactericidal (killing bacteria) effects within the complex environment of infected host cells is critical for understanding its potential clinical efficacy. Cellular infection models provide a platform to assess these effects.

In cellular models of Staphylococcus aureus infection, studies have reported that fluoroquinolones, including levofloxacin, can exhibit both bacteriostatic and bactericidal effects depending on the concentration and the specific cellular model used researchgate.netresearchgate.net. While some earlier studies suggested a predominantly bacteriostatic effect of fluoroquinolones against intracellular S. aureus in phagocytes, more recent work with levofloxacin in THP-1 monocyte models has demonstrated concentration-dependent effects researchgate.netresearchgate.net. For instance, levofloxacin could delay growth at lower concentrations, had an inhibitory effect at intermediate concentrations, and was bactericidal at higher concentrations (e.g., ≥ 1 mg/L) against S. aureus in a THP-1 model researchgate.net. The killing activity of levofloxacin against the intracellular population was noted to be potentially higher than against extracellular bacteria in some models nih.govresearchgate.net.

Against obligate intracellular bacteria, the effects can vary. As mentioned earlier, levofloxacin demonstrated significant bactericidal activity against intracellular Legionella pneumophila in human monocytes asm.org. However, against Coxiella burnetii in cell culture models, levofloxacin has primarily shown a bacteriostatic effect at tested concentrations researchgate.net.

The distinction between bacteriostatic and bactericidal activity within cells is influenced by factors such as the antibiotic's intracellular concentration, its localization within the host cell (e.g., within phagolysosomes where some bacteria reside), and interactions with the host cell's own antimicrobial mechanisms researchgate.netasm.orgucl.ac.be. Cellular infection models allow researchers to investigate these complex interactions and their impact on antibiotic efficacy against intracellular pathogens.

Q & A

Q. How can researchers enhance the reproducibility of levofloxacin studies in low-resource settings?

  • Answer :
  • Open-access protocols : Share step-by-step workflows via repositories like Zenodo.
  • Cost-effective assays : Substitute commercial kits with in-house methods (e.g., agar dilution for MIC testing).
  • Align with CAMBRIDGE English Test guidelines for transparent data collection .

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Reactant of Route 1
Lemofloxacin
Reactant of Route 2
Reactant of Route 2
Lemofloxacin

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